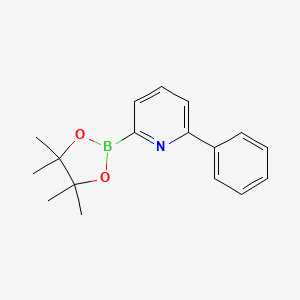

2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative functionalized with a phenyl group at position 2 and a pinacol boronic ester (dioxaborolane) at position 6. The pinacol boronic ester moiety is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceutical and materials science applications .

Properties

Molecular Formula |

C17H20BNO2 |

|---|---|

Molecular Weight |

281.2 g/mol |

IUPAC Name |

2-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-12-8-11-14(19-15)13-9-6-5-7-10-13/h5-12H,1-4H3 |

InChI Key |

XSYHMNBSHIUSPK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct C–H Borylation of 2-Phenylpyridine

One of the most effective and widely reported methods for synthesizing 2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the direct borylation of 2-phenylpyridine using bis(pinacolato)diboron as the boron source.

- Catalyst: [RhCl(cod)]2 or [RhCl2(p-cymene)]2

- Base: Sodium tert-butoxide (NaOtBu)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature to 20 °C

- Time: Approximately 18 hours

- Atmosphere: Inert (nitrogen or argon)

- Reaction vessel: Sealed tube with irradiation (light) to promote catalysis

The rhodium catalyst activates the C–H bond at the 6-position of the pyridine ring adjacent to the nitrogen atom, facilitating the regioselective borylation. The boron reagent, bis(pinacolato)diboron, transfers the pinacol boronate moiety to the activated position, forming the desired boronic ester.

- Reported yields are very high, up to 99% isolated yield.

- The product purity is typically high after standard workup and purification.

Reference:

Araujo Dias et al. demonstrated this method in the Journal of the American Chemical Society (2021), achieving excellent yields with rhodium catalysis and sodium tert-butoxide in THF under inert atmosphere and irradiation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Halogenated Pyridines with Phenylboronic Acid Pinacol Ester

Another synthetic route involves the palladium-catalyzed cross-coupling of halogenated pyridine derivatives (e.g., 2,6-dibromopyridine or 2,4-dibromopyridine) with phenylboronic acid pinacol ester to install the phenyl group, followed by subsequent borylation at the 6-position.

- Catalyst: Palladium(0) tetrakis(triphenylphosphine) or Pd(OAc)2 with triphenylphosphine ligand

- Base: Potassium carbonate (K2CO3) or potassium hydroxide (KOH)

- Solvent: Acetonitrile (CH3CN), tetrahydrofuran (THF), or mixtures with water or toluene

- Temperature: 70–110 °C

- Time: 8–24 hours

- Atmosphere: Nitrogen or argon inert atmosphere

- Workup: Extraction, washing, drying over sodium sulfate or magnesium sulfate, and purification by column chromatography

- Yields vary depending on substrate and conditions, generally ranging from 44% to 89% for the cross-coupling step.

- For example, 2,4-dibromopyridine coupled with phenylboronic acid pinacol ester under Pd(OAc)2/PPh3 catalyst in acetonitrile at 70 °C for 24 h gave an 89% yield of the coupled product.

- The borylation step to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be performed either before or after the phenyl substitution, depending on the synthetic strategy.

- Sequential cross-coupling and borylation allow for modular assembly of the target compound.

Borylation Using Bis(pinacolato)diboron Catalyzed by Palladium Complexes

An alternative to rhodium catalysis is the palladium-catalyzed borylation of halogenated pyridine derivatives using bis(pinacolato)diboron.

- Catalyst: PdCl2(dppf) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride

- Base: Potassium carbonate (K2CO3)

- Solvent: 1,4-Dioxane and water mixture

- Temperature: 20–90 °C

- Time: 3–5 hours

- Atmosphere: Inert (nitrogen)

- Workup: Extraction and silica gel column chromatography

- Yields up to 85% have been reported for similar boronated pyridine derivatives under these conditions.

Summary Table of Preparation Methods

In-Depth Notes on Reaction Optimization and Purification

- Catalyst Loading: Typically 5 mol% of palladium or rhodium catalyst is used. Lower catalyst loading can reduce cost but may require longer reaction times.

- Base Selection: Sodium tert-butoxide is preferred for rhodium-catalyzed borylation due to its strong basicity and solubility in organic solvents. Potassium carbonate or hydroxide are common for palladium-catalyzed cross-coupling.

- Solvent Effects: THF and acetonitrile provide good solubility and stability for reactants and catalysts. Water mixtures improve reaction rates in some palladium-catalyzed systems.

- Atmosphere: All reactions require inert atmosphere (nitrogen or argon) to prevent catalyst degradation and side reactions.

- Purification: After reaction completion, aqueous workup followed by extraction with organic solvents (e.g., dichloromethane or ethyl acetate), drying, and silica gel column chromatography (eluent: petroleum ether/ethyl acetate mixtures) are standard to isolate pure product.

Mechanistic Insights

- The rhodium-catalyzed C–H borylation proceeds via oxidative addition of the Rh catalyst into the C–H bond, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the C–B bond.

- Palladium-catalyzed Suzuki-Miyaura cross-coupling involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronate ester, and reductive elimination to form the biaryl bond.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium- or nickel-catalyzed cross-coupling reactions with aryl/heteroaryl halides. Key findings include:

Table 1: Representative Suzuki-Miyaura Coupling Examples

Mechanistic studies highlight:

-

Transmetalation : The boronate group transfers to the metal catalyst (Pd/Ni) after oxidative addition of the aryl halide .

-

Base dependence : K₃PO₄ or Cs₂CO₃ is typically used to activate the boronate .

-

Ligand effects : Bulky phosphine ligands enhance catalytic efficiency by stabilizing the metal center .

Borylation and Functionalization

The compound undergoes regioselective borylation under Lewis acid catalysis. Key observations:

-

Lewis acid acceleration : B(C₆F₅)₃ reduces reaction temperatures (40°C vs. 80°C) and improves yields by promoting boronate activation .

-

Side reactions : Competitive proto-deborylation is minimized under optimized conditions (e.g., MeCN, inert atmosphere) .

Table 2: Borylation Reaction Parameters

| Substrate | Catalyst | Solvent | Temp. | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Aryl diazonium salt | B(C₆F₅)₃ | MeCN | 40°C | 15 min | 85% |

Comparative Reactivity with Structural Analogs

The pyridine ring’s electronic effects differentiate its reactivity from phenylboronate analogs:

-

HOMO/LUMO distribution : The electron-withdrawing pyridine lowers the LUMO energy, accelerating oxidative addition in cross-coupling .

-

Regiochemical stability : Unlike 2-bromo-5-boronate pyridine derivatives, the 6-boronate substituent exhibits reduced steric clash, enhancing catalytic turnover .

Catalytic Systems and Optimization

Scientific Research Applications

6-Phenylpyridine-2-boronic acid pinacol ester is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 6-phenylpyridine-2-boronic acid pinacol ester in the Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst forms a bond with the halogenated substrate, resulting in the oxidation of palladium.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 281.16 g/mol

- CAS Number : 1313519-78-6

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been studied for its inhibitory effects on specific kinases and enzymes involved in cellular processes.

1. Enzyme Inhibition

2. Antioxidant Properties

Studies have shown that compounds similar to 2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress-related damage in cells .

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through various assays that evaluate its effect on pro-inflammatory cytokines in microglial cells. This suggests potential therapeutic applications in neuroinflammatory conditions .

Case Studies and Research Findings

Pharmacological Testing

Pharmacological evaluations have highlighted the compound's efficacy across various models:

- In vitro studies : Showed significant inhibition of target enzymes and pathways.

- In vivo studies : Indicated promising results in mouse models for both anti-inflammatory and neuroprotective effects.

Safety and Toxicology

Preliminary toxicological assessments suggest that while the compound exhibits potent biological activities, it also requires careful evaluation regarding its safety profile. Toxicity studies are essential to determine the therapeutic index and potential side effects associated with its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.